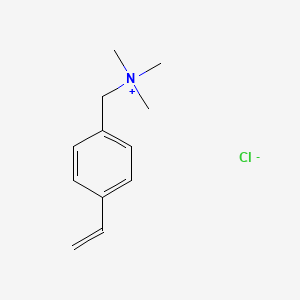

(p-Vinylbenzyl)trimethylammonium chloride

Description

Significance of Quaternary Ammonium (B1175870) Compounds in Polymer Science

Quaternary ammonium compounds (QACs) are a class of organic molecules characterized by a central positively charged nitrogen atom bonded to four organic groups. When these functional groups are incorporated into polymer chains, the resulting materials are known as polymeric quaternary ammonium compounds (polyQACs). These polymers are of immense importance in polymer science due to the permanent cationic charge they carry, which is independent of pH. This permanent charge is fundamental to their utility in a wide array of applications.

PolyQACs are extensively utilized as ion-exchange resins, particularly as strong base anion exchangers. bluemaarlin.com Their positively charged sites can effectively bind and exchange anions, making them indispensable for processes like water demineralization and purification. bluemaarlin.comscienceforum.ru In this capacity, they can remove not only common salts but also weakly ionized acids such as silicic and carbonic acids. bluemaarlin.com Furthermore, the cationic nature of polyQACs allows them to act as potent antimicrobial agents. The positively charged polymer chains can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis and death. This mechanism makes them valuable for creating contact-killing surfaces and antimicrobial coatings.

The versatility of polyQACs also extends to their use as flocculants and coagulants in water treatment, where they neutralize and agglomerate negatively charged colloidal particles. sigmaaldrich.com In the paper and textile industries, they serve as conditioning and antistatic agents. The ability of QACs to form strong intermolecular interactions has also led to their use as compatibilizers in polymer blends and composites.

Role of (p-Vinylbenzyl)trimethylammonium Chloride as a Versatile Monomer

This compound, often abbreviated as VBTAC, is a particularly versatile monomer for synthesizing polyQACs. Its structure consists of a styrene (B11656) backbone, which allows for straightforward polymerization, and a trimethylammonium chloride group attached via a benzyl (B1604629) linkage. This "functionalized" styrenic monomer combines the polymerizability of styrene with the functionality of a quaternary ammonium salt.

The vinyl group on the VBTAC molecule enables it to undergo polymerization through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). nih.govukm.my RAFT polymerization, in particular, allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersity, which is crucial for advanced applications such as drug delivery and gene therapy. nih.gov

As a monomer, VBTAC is used to create a variety of functional materials:

Anion Exchange Membranes: Polymers of VBTAC are critical components in the fabrication of anion exchange membranes (AEMs). These membranes are used in electrochemical applications like water electrolysis and fuel cells, where they selectively transport anions. sigmaaldrich.com

Water Treatment Resins: Cross-linked poly(VBTAC) forms ion-exchange resins with high capacity for removing anionic contaminants from water. researchgate.netjcchems.com Studies have shown that resins synthesized from VBTAC can exhibit superior removal capacity for certain metal ions compared to commercial resins with similar functional groups, a quality attributed to factors like a higher degree of swelling and smaller particle size. jcchems.com

Biomedical Applications: The ability of poly(VBTAC) to form complexes with negatively charged biological molecules has been explored for biomedical purposes. Research has demonstrated its use in creating nanostructures for encapsulating DNA and in forming polyelectrolyte complexes with proteins like insulin (B600854). sigmaaldrich.commdpi.commdpi.com

Flocculants and Modifiers: Due to its strong cationic properties, poly(VBTAC) is an effective flocculant, coagulant, dispersant, and modifier in various industrial processes, including papermaking and textiles. sigmaaldrich.com

The properties of the final polymer can be tailored by copolymerizing VBTAC with other monomers, allowing for the creation of materials with a balance of cationic, hydrophobic, and hydrophilic characteristics to suit specific needs.

Table 1: Physicochemical Properties of this compound Monomer

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₈ClN | nih.gov |

| Molecular Weight | 211.73 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 240 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 26616-35-3 | sigmaaldrich.com |

| IUPAC Name | (4-ethenylphenyl)methyl-trimethylazanium;chloride | nih.gov |

Historical Context and Evolution of Research Trajectories

The development of this compound is deeply rooted in the broader history of styrenic polymers and ion-exchange resins. The story begins with the isolation of styrene in 1839 and its first polymerization. ukm.my However, it was not until the mid-20th century that polystyrene-based materials became commercially significant. A major catalyst for this was the development of synthetic ion-exchange resins.

The first synthetic organic ion exchangers were based on phenol-formaldehyde condensates, invented by Adams and Holmes in 1935. scienceforum.ru A significant leap forward occurred in the 1940s with the development of resins based on the copolymerization of styrene and divinylbenzene (B73037). bluemaarlin.comscienceforum.ru A key patent for sulfonated polystyrene resin was filed in 1944 by D'Alelio, marking the advent of stable, high-capacity cation exchangers. dardel.info This was quickly followed by the invention of strongly basic anion exchangers in 1946 by McBurney, which were created by the chloromethylation and subsequent amination of polystyrene. dardel.info This two-step process—creating a polymer backbone and then functionalizing it—was a standard method for producing ion-exchange resins.

The precursor to VBTAC, vinylbenzyl chloride (VBC), emerged as a highly important bifunctional monomer because it contains both a polymerizable vinyl group and a reactive benzylic chlorine. ukm.my This allowed for a more direct route to functional polymers: instead of modifying a pre-formed polystyrene chain, the functional group could be built into the monomer itself before polymerization. This direct polymerization approach avoids potentially harmful processes like chloromethylation of polystyrene. ukm.my

The ability to directly polymerize a functional monomer like VBTAC opened new research avenues. In the latter half of the 20th century and into the 21st, research shifted towards creating more sophisticated polymer architectures. The advent of controlled radical polymerization techniques, such as RAFT, enabled scientists to synthesize poly(VBTAC) with precise control over the polymer structure. nih.gov This has led to the current research focus on high-performance materials, including highly efficient anion exchange membranes for energy applications, advanced hydrogels for contaminant removal, and well-defined nanocarriers for sophisticated biomedical applications like gene delivery. nih.gov

Table 2: Key Milestones in the Development of Polystyrene-Based Ion-Exchange Resins

| Year | Milestone | Reference |

|---|---|---|

| 1935 | Invention of synthetic ion-exchange resins (phenol-formaldehyde based) by Adams & Holmes. | dardel.info |

| 1944 | First patent for sulfonated polystyrene cation-exchange resin by D'Alelio. | dardel.info |

| Mid-1940s | Development of ion-exchange resins based on styrene-divinylbenzene copolymers. | bluemaarlin.comscienceforum.ru |

| 1946 | Invention of strongly basic anion exchangers via chloromethylation and amination of polystyrene by McBurney. | dardel.info |

| 1948 | First commercial strongly basic anion exchangers based on McBurney's invention are available. | dardel.info |

| Late 20th/Early 21st Century | Shift towards direct polymerization of functional monomers like VBTAC and use of controlled polymerization techniques (e.g., RAFT). | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-ethenylphenyl)methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNKQRAZONMHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-21-2 | |

| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20949588 | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7538-38-7, 26780-21-2 | |

| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Quaternization of 4-Vinylbenzyl Chloride with Trimethylamine (B31210)

The direct synthesis route involves the reaction of 4-vinylbenzyl chloride with trimethylamine to form the desired quaternary ammonium (B1175870) salt. This reaction is a nucleophilic substitution where the nitrogen atom of the trimethylamine attacks the benzylic carbon of 4-vinylbenzyl chloride, displacing the chloride ion.

The efficiency of the quaternization reaction is highly dependent on the reaction conditions, particularly the choice of solvent and temperature. While direct synthesis details for the monomer are often proprietary, the conditions for the analogous functionalization of poly(4-vinylbenzyl chloride) (PVBC) provide significant insight. Studies on the amination of PVBC have shown that solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are highly effective. aip.org For instance, the treatment of PVBC with trimethylamine in different solvents demonstrated that THF and DMF resulted in the highest degree of amination, as indicated by the nitrogen content in the final polymer. aip.org

Temperature control is also crucial. Quaternization reactions of similar substrates have been successfully carried out at a range of temperatures, from ambient temperature overnight to elevated temperatures such as 80°C or 100°C for several hours. scispace.comnih.govumass.edu The choice of temperature often represents a trade-off between reaction rate and the potential for side reactions or monomer polymerization.

Table 1: Effect of Solvent on the Amination of Poly(4-vinylbenzyl chloride) with Trimethylamine

| Solvent | Nitrogen Content (%) | Efficacy |

|---|---|---|

| Tetrahydrofuran (THF) | 20.1 | High |

| Dimethylformamide (DMF) | 19.9 | High |

| Ethanol | Lower than THF/DMF | Moderate |

| Water | Lower than THF/DMF | Moderate |

Data derived from elemental analysis of aminated PVBC, indicating the efficiency of the quaternization reaction in different solvents. aip.org

Purification of the (p-vinylbenzyl)trimethylammonium chloride monomer is essential to remove any unreacted starting materials, by-products, and inhibitors, ensuring high-purity for subsequent polymerization. A common strategy for purifying the precursor, 4-vinylbenzyl chloride, is to pass it through a column of basic alumina (B75360) to remove inhibitors. aip.orgukm.my

After the quaternization reaction, the resulting monomer can be purified by precipitation. A typical procedure involves precipitating the product by adding the reaction mixture to a non-solvent, such as anhydrous diethyl ether. umass.edu The resulting white crystals can then be collected and dried under vacuum. umass.edu This process may be repeated to achieve higher purity.

Precursor Polymer Synthesis and Subsequent Functionalization (e.g., Poly(4-vinylbenzyl chloride))

An alternative and widely used strategy is to first synthesize a precursor polymer, most commonly poly(4-vinylbenzyl chloride) (PVBC), and then introduce the trimethylammonium functionality through a post-polymerization modification. nih.gov This method allows for the synthesis of a well-defined polymer backbone which can then be functionalized. nih.gov

PVBC is typically synthesized via free radical polymerization of the 4-vinylbenzyl chloride (VBC) monomer. ukm.my This polymerization can be initiated using radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). ukm.mymdpi.com The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. ukm.my The choice of solvent can influence the properties of the resulting polymer. ukm.my For example, free radical polymerization of VBC has been successfully carried out in solvents like toluene, xylene, 1,4-dioxane, and tetrahydrofuran (THF). ukm.my Higher mass recovery of the polymer has been reported when using THF as the solvent. ukm.my More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to produce PVBC with a more controlled structure and molecular weight. nih.gov

Once the PVBC is synthesized and purified, it is reacted with trimethylamine to yield poly(this compound). aip.org This functionalization step is a quaternization reaction where the pendant chloromethyl groups on the polymer chain react with trimethylamine. aip.org As with the direct monomer synthesis, solvents like THF and DMF are effective for this reaction, leading to a high degree of functionalization. aip.org The success of the quaternization can be confirmed using spectroscopic techniques such as FTIR and NMR. aip.orgrsc.org

Table 2: Synthesis of Poly(vinylbenzyl chloride) in Different Solvents

| Solvent | Initiator | Temperature (°C) | Polymerization Time (h) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Benzoyl Peroxide | 60 | 43 |

| Toluene | Benzoyl Peroxide | 60 | - |

| Xylene | Benzoyl Peroxide | 60 | - |

| 1,4-Dioxane | Benzoyl Peroxide | 60 | - |

Data from a study on the free radical polymerization of 4-vinylbenzyl chloride. ukm.my

Radical Polymerization Techniques

Radical polymerization is the cornerstone for synthesizing polymers from this compound. This can be performed using conventional free-radical methods or more advanced controlled radical polymerization techniques that offer precision over the polymer structure.

Conventional free radical polymerization is a robust and widely used method for synthesizing poly[this compound]. fao.org This process typically involves a chemical initiator that thermally decomposes to generate free radicals, which then attack the vinyl group of the monomer, initiating a chain reaction.

Common initiators for this process include water-soluble compounds like ammonium persulfate or oil-soluble initiators such as azobisisobutyronitrile (AIBN). fao.orgwikipedia.org The polymerization is often carried out in a solvent, with water being a common choice due to the monomer's solubility. fao.org For instance, one reported method involves dissolving the monomer and ammonium persulfate in water and heating the solution to initiate polymerization. fao.org The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the radical process. fao.org While effective for producing high molecular weight polymers, this method generally yields polymers with broad molecular weight distributions.

Table 1: Representative Conditions for Free Radical Polymerization

| Initiator | Monomer | Solvent | Temperature | Atmosphere | Citation |

| Ammonium Persulfate | 4-(vinylbenzyl) trimethylammonium chloride | Water | 80 °C | Nitrogen | fao.org |

| AIBN | (vinylbenzyl)trimethylammonium chloride & N-vinylimidazole | Dimethylacetamide | - | - | wikipedia.org |

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a set of techniques that provide significantly improved control over polymer molecular weight, dispersity (Đ), and architecture compared to conventional free-radical methods. These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. tandfonline.com This reversible deactivation minimizes irreversible termination reactions, allowing for the synthesis of well-defined polymers and complex structures like block copolymers. tandfonline.comnorden.org

RAFT polymerization is a highly versatile CRP technique that has been successfully applied to this compound, also known as (ar-vinylbenzyl)trimethylammonium chloride (VBTAC), to produce well-defined cationic homopolymers and block copolymers. norden.orgnih.gov This method employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

In a typical RAFT process, the growing polymer chains reversibly react with the CTA, creating a new dormant species and a new radical that can initiate another chain. This process allows for the chains to grow at a similar rate, resulting in polymers with low dispersity and predictable molecular weights. For example, cationic poly(VBTAC) brushes have been synthesized on silicon surfaces using 4-cyanopentanoic acid dithiobenzoate (CPAD) as a RAFT agent. nih.gov This approach has also been used to create novel homo- and block copolymers for biomedical applications, such as complexation with DNA. norden.org

Table 2: Examples of RAFT Polymerization Systems for this compound

| Polymer Architecture | CTA Used | Co-monomer (for block copolymers) | Application Focus | Citation |

| Polymer Brushes | 4-cyanopentanoic acid dithiobenzoate (CPAD) | N/A (Homopolymer) | DNA Immobilization | nih.gov |

| Homo- and Block Copolymers | Not specified | Poly[oligo(ethylene glycol) methacrylate] | DNA Delivery | norden.org |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method used for synthesizing well-defined polymers. It relies on the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal complex (usually copper-based) in a lower oxidation state. nih.gov This process generates a radical that propagates before being deactivated by the metal complex in a higher oxidation state. nih.gov

ATRP has been employed to create block copolymers containing poly(vinyl benzyl (B1604629) trimethylammonium) segments. In one study, amphiphilic block copolymers of polystyrene-b-poly(vinyl benzyl trimethylammonium) were synthesized. ucsc.edu A key challenge was the monomer's solubility. The direct ATRP of the chloride salt proved difficult in the chosen solvent, dimethylformamide (DMF). To overcome this, the chloride anion was exchanged for tetrafluoroborate (B81430) ([BF4]⁻), rendering the monomer soluble and amenable to polymerization via a CuBr/HMTETA catalyst system. ucsc.edu This allowed for the direct synthesis of the block copolymer without requiring post-polymerization modification. ucsc.edu

Table 3: Example of an ATRP System for a (p-Vinylbenzyl)trimethylammonium Salt

| Monomer | Macroinitiator | Catalyst/Ligand | Solvent | Temperature | Citation |

| [VBTMA][BF4] | Polystyrene-Br (PS-Br) | CuBr / HMTETA | DMF | 90 °C | ucsc.edu |

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. tandfonline.com This forms a dormant alkoxyamine species which can thermally cleave to regenerate the propagating radical and the nitroxide mediator. tandfonline.com NMP is particularly effective for styrenic monomers. tandfonline.com

Given that this compound is a styrene (B11656) derivative, it is theoretically a suitable candidate for NMP. The polymerization would proceed through the reversible homolysis of the C-O bond of a macroalkoxyamine formed at the growing chain end. tandfonline.com Mediators like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are well-suited for controlling the polymerization of styrene and its derivatives. tandfonline.com However, while the principles of NMP are well-established for styrenics, specific and detailed research applying NMP directly to this compound is not extensively documented in the reviewed literature. The successful application would likely depend on optimizing reaction conditions and potentially designing specific alkoxyamine initiators to accommodate the charged quaternary ammonium group.

Controlled Radical Polymerization Approaches

Copolymerization Studies

The copolymerization of this compound with other monomers is a key strategy for developing materials with tailored properties. By combining the cationic nature of the ammonium-containing units with the properties of other monomers, researchers can create functional polymers for a variety of applications, including anion exchange membranes and flocculants.

Studies have investigated the solution copolymerization of this compound (VBTMAC) with styrene. Interestingly, this system was found to deviate from the classical Mayo-Lewis copolymerization model, a phenomenon attributed to the "bootstrap effect," where the growing polymer radical selectively sorbs styrene. This effect was observed to increase with the polarity of the solvent. Nevertheless, reactivity ratios were determined in isopropanol (B130326), indicating that the resulting copolymers have a tendency to alternate between structural units.

Other copolymerization studies include reacting this compound with 2-methyl-5-vinylpyridine (B86018) in an aqueous alcohol medium to produce a copolymeric solution. It has also been copolymerized with N-vinylimidazole in the synthesis of anion-exchange membranes. wikipedia.org These studies demonstrate the monomer's versatility in creating a diverse range of functional copolymers.

Table 4: Examples of Copolymerization Studies Involving this compound

| Co-monomer | Solvent | Key Finding / Application | Citation |

| Styrene | Isopropanol, DMSO | Deviates from Mayo-Lewis model; tendency to alternate units | |

| 2-methyl-5-vinylpyridine | Water / Ethanol | Synthesis of copolymeric fluid | |

| N-vinylimidazole | Dimethylacetamide | Synthesis of anion-exchange membranes | wikipedia.org |

| Styrene / Vinylbenzyl chloride | - | Precursor for quaternized anion exchange membranes |

Homopolymerization of this compound and Cationic Polyelectrolyte Formation

The homopolymerization of this compound (VBTMAC) yields poly(this compound) (PVBTMAC), a strong cationic polyelectrolyte. This is due to the presence of a quaternary ammonium group in each repeating monomer unit, which carries a permanent positive charge. mdpi.com

Controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for the synthesis of well-defined PVBTMAC. mdpi.comresearchgate.net The RAFT process allows for the production of homopolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net These hydrophilic homopolymers typically exist as single, solvated chains in aqueous solutions. mdpi.com The resulting polyelectrolyte is considered highly suitable for a range of biomedical applications due to its biocompatibility and strong cationic nature. mdpi.com

The synthesis of PVBTMAC homopolymer via RAFT polymerization has been described in detail in previous works, yielding polymers with specific molecular weights, such as a target molecular weight of 39,600 g/mol . researchgate.net The physicochemical properties of the resulting PVBTMAC, including its size, mass, and surface charge, can be thoroughly evaluated using techniques like dynamic light scattering (DLS), static light scattering (SLS), and electrophoretic light scattering (ELS). mdpi.com

Copolymerization with Neutral Monomers (e.g., Acrylamide (B121943), N,N-Dimethylacrylamide, Hydroxyethyl Methacrylate (B99206), Oligo(ethylene glycol) Methacrylate)

VBTMAC can be copolymerized with various non-ionic, or neutral, monomers to tailor the properties of the resulting polymers, such as hydrophilicity, charge density, and solution behavior.

A significant example is the copolymerization with oligo(ethylene glycol) methacrylate (OEGMA). This process has been used to synthesize double hydrophilic block copolymers (DHBCs) of POEGMA-b-PVBTMAC via RAFT polymerization. researchgate.netnih.gov These block copolymers are of interest in fields like gene delivery, where the hydrophilic POEGMA block can provide steric stabilization to complexes formed between the cationic PVBTMAC block and anionic molecules like DNA. nih.govacs.org

Copolymerization of VBTMAC has also been explored with styrene. A study investigating the solution copolymerization of styrene and VBTMAC in solvents of varying polarities, such as isopropanol and DMSO, determined the reactivity ratios. In isopropanol, the reactivity ratios were found to be rstyrene = 0.15 ± 0.01 and rVBTMAC = 0.46 ± 0.004, suggesting the resulting copolymers have a tendency toward the alternation of monomer units. finechem-mirea.ru

While direct copolymerization studies with acrylamide were not prominently detailed in the reviewed literature, acrylamide-based copolymers are widely studied, and their copolymerization behavior is influenced by the reaction medium, such as ionic liquids, which can affect the sequence distribution and properties of the final polymer. mdpi.comnih.gov Graft copolymers have also been created by grafting both VBTMAC and 4-vinylpyridine (B31050) onto a polyacrylamide backbone. google.com

Copolymerization with Other Functional Monomers

The functional scope of PVBTMAC-based polymers can be expanded by copolymerizing VBTMAC with other functional monomers. This strategy introduces additional chemical properties or responsiveness to the polymer chain.

For instance, VBTMAC has been copolymerized with N-vinylimidazole via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. mdpi.com This process was used to create an anion-exchange membrane where the VBTMAC provides the quaternary ammonium functionality. mdpi.com

Another example involves the copolymerization with vinylpyridines. A patented process describes the solution copolymerization of VBTMAC with monomers like 4-vinylpyridine or 2-methyl-5-vinylpyridine in an aqueous alcohol medium, initiated by redox or azo-type initiators. google.com

Furthermore, VBTMAC's precursor, vinylbenzyl chloride (VBC), has been copolymerized with monomers like methyl methacrylate (MMA) via both free radical and RAFT polymerizations to create reactive copolymers. researchgate.net The resulting P(MMA-co-VBC) can then be post-polymerized, for example, by quaternization with trimethylamine, to introduce the cationic charge. researchgate.net Similarly, bio-inspired copolymers based on vinylbenzyl thymine (B56734) (VBT) have been synthesized with vinylbenzyl triethylammonium (B8662869) chloride (VBA), demonstrating copolymerization with other functional vinylbenzyl monomers. researchgate.net

Block and Random Copolymer Synthesis Utilizing this compound

Both block and random copolymer architectures incorporating VBTMAC have been synthesized to achieve specific material properties and functionalities.

Block Copolymers: Controlled radical polymerization techniques are the primary methods for creating well-defined block copolymers.

RAFT Polymerization: This technique has been extensively used to synthesize amphiphilic and double hydrophilic block copolymers. nih.govacs.org A notable example is the synthesis of POEGMA-b-PVBTMAC, where a hydrophilic, non-ionic block is paired with a cationic polyelectrolyte block. researchgate.netnih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP has been employed to synthesize block copolymers such as polystyrene-b-poly(vinyl benzyl trimethylammonium) (PS-b-PVBTMA). umass.edu In one approach, the monomer vinyl benzyl trimethylammonium tetrafluoroborate was polymerized directly via sequential ATRP from a polystyrene macroinitiator, avoiding post-polymerization modification steps. umass.edu

Random Copolymers: Conventional free radical polymerization is typically used to produce random copolymers where the monomer units are distributed statistically along the polymer chain.

Studies on the copolymerization of styrene and VBTMAC in various solvents detail the synthesis of random copolymers and analyze how solvent polarity affects monomer reactivity and copolymer composition. finechem-mirea.ru

Random copolymers of VBTMAC and N-vinylimidazole have been prepared using AIBN as a radical initiator in a solution of dimethylacetamide. mdpi.com

Below is a table summarizing examples of copolymer synthesis with this compound.

| Copolymer Type | Comonomer(s) | Polymerization Method | Resulting Polymer Structure | Reference(s) |

| Block | Oligo(ethylene glycol) methacrylate (OEGMA) | RAFT | POEGMA-b-PVBTMAC | nih.gov, researchgate.net, acs.org |

| Block | Styrene | ATRP | PS-b-PVBTMA | umass.edu |

| Random | Styrene | Solution (Free Radical) | P(Styrene-co-VBTMAC) | finechem-mirea.ru |

| Random | N-vinylimidazole | Free Radical (AIBN) | P(N-vinylimidazole-co-VBTMAC) | mdpi.com |

| Random | 2-methyl-5-vinylpyridine or 4-vinylpyridine | Free Radical (Azo/Redox) | P(Vinylpyridine-co-VBTMAC) | google.com |

| Graft | 4-vinylpyridine | Ceric ion initiation | Polyacrylamide-g-(4-vinylpyridine-co-VBTMAC) | google.com |

Crosslinking Methodologies for Polymeric Networks

To create stable, insoluble materials like hydrogels, membranes, or films, polymers containing this compound can be crosslinked to form three-dimensional networks.

Photo-crosslinking Techniques

Photo-crosslinking involves using light, typically ultraviolet (UV), to initiate reactions that form covalent bonds between polymer chains. This method offers spatial and temporal control over the crosslinking process.

A straightforward approach to prepare crosslinked ionic polymer hydrogel films involves the photo-crosslinking of VBTMAC as the monomer with a crosslinking agent like poly(ethylene oxide) dimethacrylate (PEODMA). rsc.org In this system, UV irradiation in the presence of a photoinitiator leads to the copolymerization and crosslinking of the vinyl groups of both the monomer and the dimethacrylate crosslinker. rsc.org The degree of crosslinking, and thus the mechanical and swelling properties of the resulting hydrogel, can be readily tuned by varying the initial concentration of the PEODMA crosslinker. rsc.org

Another relevant photo-crosslinking mechanism is the [2+2] photodimerization of pendant chromophores. For example, water-soluble copolymers containing vinylbenzyl thymine (VBT) can be crosslinked upon exposure to UV light. researchgate.net The thymine groups dimerize, forming a network that renders the polymer insoluble. researchgate.net This principle of using photo-dimerizable functional groups could be applied to systems containing VBTMAC.

Thermal Crosslinking Approaches

Thermal crosslinking utilizes heat to induce chemical reactions that form a polymer network. While direct thermal self-crosslinking of PVBTMAC is not commonly reported, related materials and precursors offer insight into potential thermal strategies.

Polyacrylonitrile (PAN), for example, undergoes thermal crosslinking when heated in an oxidative atmosphere. nih.gov The heat initiates cyclization and dehydrogenation reactions involving the nitrile groups, leading to a stable, crosslinked ladder structure. nih.gov This general principle of using heat to activate reactive functional groups for crosslinking is broadly applicable.

A more relevant strategy for polystyrene-based backbones, like that of PVBTMAC, is hypercrosslinking. This is a post-polymerization technique often applied to the precursor polymer, poly(vinylbenzyl chloride) (PVBC). encyclopedia.pub The process typically involves a Friedel-Crafts alkylation reaction, where a Lewis acid catalyst (e.g., FeCl₃) is used in a swelling solvent at an elevated temperature. encyclopedia.pub The heat facilitates the reaction where chloromethyl groups on one chain react with the benzene (B151609) rings of adjacent chains, forming rigid methylene (B1212753) bridges. encyclopedia.pub This creates a highly crosslinked, stable, and often microporous network. encyclopedia.pub Although technically a chemical crosslinking method, its reliance on thermal energy places it within the scope of thermal approaches.

Polymerization Mechanisms and Strategies

Supramolecular Assembly Driven Crosslinking for Hydrogel Formation

The formation of hydrogels from poly((p-Vinylbenzyl)trimethylammonium chloride) (p-VBTAC) can be achieved through various crosslinking strategies. While covalent crosslinking is a common method, there is growing interest in the use of supramolecular assembly to form physically crosslinked hydrogels. This approach relies on non-covalent interactions to create a three-dimensional polymer network. The dynamic and reversible nature of these interactions can impart unique properties to the resulting hydrogels, such as self-healing and stimulus-responsiveness.

The primary driving forces for the supramolecular assembly of p-VBTAC-based hydrogels are electrostatic interactions, given the cationic nature of the polymer. The quaternary ammonium (B1175870) groups along the polymer chain provide strong positive charges, which can interact with anionic molecules or polymers to form physical crosslinks. Other non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, can also contribute to the stability and properties of the hydrogel network.

One strategy for forming supramolecular hydrogels with p-VBTAC is through the co-assembly with anionic polymers. When an aqueous solution of p-VBTAC is mixed with a solution of an anionic polymer, such as poly(sodium 4-styrenesulfonate) or sodium alginate, the electrostatic attraction between the oppositely charged polymers leads to the formation of a polyelectrolyte complex. At sufficient polymer concentrations, this complex can precipitate or form a phase-separated coacervate. Under controlled conditions, these complexes can form a network structure that entraps water, resulting in a hydrogel. The mechanical properties and swelling behavior of these hydrogels can be tuned by adjusting the molar ratio of the cationic and anionic repeating units, the total polymer concentration, and the ionic strength of the solution.

Another approach involves the use of small molecule anionic crosslinkers. Multivalent anions, such as citrate (B86180) or certain anionic surfactants, can act as physical crosslinkers by electrostatically bridging multiple p-VBTAC chains. The stoichiometry of the crosslinker to the monomer units is a critical parameter in determining the gelation and the final properties of the hydrogel.

Furthermore, the incorporation of self-assembling moieties, such as peptides or long alkyl chains, into the p-VBTAC polymer structure can also drive hydrogel formation. For instance, a copolymer of VBTAC with a hydrophobic monomer can self-assemble in aqueous solution to form micelles. At high enough concentrations, these micelles can pack together to form a physically crosslinked network. Similarly, peptide-conjugated p-VBTAC can self-assemble into β-sheet structures, which can act as physical crosslinks to form a hydrogel.

The table below summarizes some of the potential strategies for supramolecular assembly-driven crosslinking of p-VBTAC for hydrogel formation and the key parameters influencing the process.

| Strategy | Crosslinking Mechanism | Key Parameters | Resulting Hydrogel Properties |

| Polyelectrolyte Complexation | Electrostatic interaction with anionic polymers | Polymer concentration, molar ratio of charges, ionic strength, pH | Tunable mechanical strength, stimulus-responsive swelling |

| Small Molecule Crosslinking | Electrostatic bridging by multivalent anions | Crosslinker concentration, stoichiometry | Potentially rapid gelation, sensitivity to ionic strength |

| Self-Assembling Copolymers | Hydrophobic interactions, peptide self-assembly | Copolymer composition, concentration, temperature | Thermally responsive, potential for hierarchical structures |

The rheological properties of these supramolecular hydrogels are of significant interest as they provide insight into the network structure and its dynamics. For example, in a study of a hypothetical hydrogel formed by the complexation of p-VBTAC with an anionic polymer, the storage modulus (G') and loss modulus (G'') could be measured as a function of frequency. A typical gel-like behavior would be observed, where G' is greater than G'' over a wide range of frequencies, indicating the formation of a stable network. The table below presents hypothetical rheological data for such a system.

| Parameter | Value |

| Polymer Concentration | 5 wt% |

| Molar Ratio (Cationic:Anionic) | 1:1 |

| Storage Modulus (G') at 1 rad/s | 1500 Pa |

| Loss Modulus (G'') at 1 rad/s | 200 Pa |

| Crossover Frequency (G' = G'') | 0.05 rad/s |

The self-healing properties of these supramolecular hydrogels can be demonstrated by cutting a gel sample into two pieces and then bringing the pieces back into contact. Due to the dynamic nature of the non-covalent crosslinks, the polymer chains can diffuse across the interface and re-establish the network structure, leading to the healing of the cut. The efficiency of self-healing can be quantified by measuring the recovery of the mechanical properties after a certain healing time.

Polymeric Architectures and Material Systems Derived from P Vinylbenzyl Trimethylammonium Chloride

Cationic Homopolymers of (p-Vinylbenzyl)trimethylammonium Chloride

The homopolymer of VBTMAC, poly(this compound) (PVBTMAC), is a well-studied cationic polyelectrolyte. It is typically synthesized through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netmdpi.com This method allows for precise control over the molecular weight and architecture of the resulting polymer chains. researchgate.net For instance, the synthesis of PVBTMAC using RAFT has been reported with 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the radical initiator and 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid (CPAD) as the chain transfer agent. mdpi.com

PVBTMAC is a hydrophilic polymer that forms single chains in aqueous solutions. mdpi.com Its primary characteristic is the dense arrangement of quaternary ammonium (B1175870) groups along the polymer backbone, which imparts a strong positive charge. This feature enables PVBTMAC to engage in electrostatic interactions with negatively charged molecules and surfaces. A significant area of research involves the complexation of PVBTMAC with biological macromolecules. For example, it can electrostatically self-assemble with negatively charged proteins like insulin (B600854) to form biohybrid polyelectrolyte complexes (PECs). mdpi.com These nano-sized carriers have shown good stability in the presence of serum proteins. mdpi.com

Similarly, PVBTMAC homopolymers are effective at complexing with DNA to form polyplexes. nih.govacs.org These complexes are formed by the electrostatic coupling of the positively charged ammonium groups of the polymer with the negatively charged phosphate (B84403) groups of DNA. researchgate.net The resulting polyplexes typically have sizes ranging from 80 to 300 nm, and their surface charge can be tuned from negative to positive by adjusting the ratio of polymer nitrogen atoms to DNA phosphate groups (N/P ratio). nih.govacs.org

Table 1: Properties of PVBTMAC Homopolymer and its Complexes

| Property | Value/Description | Research Finding |

| Synthesis Method | Reversible Addition-Fragmentation chain Transfer (RAFT) | Allows for controlled synthesis of the homopolymer. researchgate.netmdpi.com |

| Structure in Water | Forms single hydrophilic chains | Observed via light-scattering techniques. mdpi.com |

| Complexation | Forms polyelectrolyte complexes with molecules like insulin and DNA. mdpi.comnih.gov | Driven by electrostatic interactions. researchgate.netmdpi.com |

| Polyplex Size (with DNA) | 80 - 300 nm | Dependent on the N/P ratio. nih.govacs.org |

| Surface Potential | Tunable from negative to positive | Changes with varying N/P ratios. nih.govacs.org |

Block and Random Copolymers Incorporating this compound Units

The incorporation of VBTMAC into copolymer structures allows for the creation of materials with tailored properties, combining the cationic nature of PVBTMAC with the characteristics of other polymers. Both block and random copolymers are synthesized for various applications.

Block Copolymers: Amphiphilic block copolymers containing a PVBTMAC segment can be synthesized using controlled polymerization methods like RAFT and Atom Transfer Radical Polymerization (ATRP). nih.govumass.edu A common strategy involves creating diblock copolymers with a hydrophilic, non-ionic block, such as poly[oligo(ethylene glycol) methacrylate] (POEGMA). researchgate.netnih.gov For example, POEGMA-b-PVBTMAC diblock copolymers have been synthesized via RAFT polymerization for use in gene delivery. researchgate.net The presence of the hydrophilic POEGMA block can influence the stability and structure of the resulting polyplexes formed with DNA. nih.gov

Another significant class of block copolymers is polystyrene-b-poly((p-vinylbenzyl)trimethylammonium) (PS-b-PVBTMA). These have been synthesized by sequential ATRP. umass.edu In one approach, polystyrene-Br is used as a macroinitiator for the polymerization of a VBTMAC-derived monomer, [VBTMA][BF4], to create the block copolymer PS-b-[PVBTMA][BF4]. umass.edu This material can then be converted to the hydroxide (B78521) form (PS-b-[PVBTMA][OH]) through ion exchange for use in anion exchange membranes. umass.edu

Random Copolymers: Random copolymers are also prepared to create materials with specific functionalities. For instance, random copolymers of methyl methacrylate (B99206), butyl acrylate, and vinylbenzyl chloride have been developed as precursors for anion exchange membranes. umass.edu Another example involves the copolymerization of vinylidene fluoride (B91410) (PVDF) with VBTMAC to create a novel anion exchange membrane. acs.org This copolymerization is achieved by chemically grafting the VBTMAC monomer onto the PVDF backbone. acs.org The resulting membrane, PVDF-VB-OH, demonstrated an ionic conductivity of nearly 20 mS/cm at 80 °C, making it suitable for fuel cell applications. acs.org Copolymers have also been prepared by reacting 2-methyl-5-vinylpyridine (B86018) with VBTMAC in an aqueous alcohol medium. google.com

Table 2: Examples of Copolymers Incorporating VBTMAC

| Copolymer Type | Example | Synthesis Method | Key Feature/Application |

| Diblock | POEGMA-b-PVBTMAC | RAFT Polymerization | Forms stable polyplexes for gene delivery. researchgate.netnih.gov |

| Diblock | PS-b-[PVBTMA][OH] | Sequential ATRP | Used as an Anion Exchange Membrane (AEM). umass.edu |

| Grafted Random | PVDF-g-VBTMAC | Chemical Grafting | AEM with high ionic conductivity for fuel cells. acs.org |

| Random | Poly(2-methyl-5-vinylpyridine-co-VBTMAC) | Solution Polymerization | Cationic copolymer for various applications. google.com |

Hydrogel Formulations

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov The inclusion of VBTMAC units within these networks creates cationic hydrogels with unique, stimuli-responsive properties.

Supramolecular hydrogels are formed through dynamic, non-covalent interactions between polymer chains, such as host-guest complexation or electrostatic interactions. rsc.org These materials often exhibit stimuli-responsive and self-healing properties due to the reversible nature of their crosslinks. rsc.org While specific research on supramolecular hydrogels exclusively from PVBTMAC is emerging, the principles of their formation are well-established. The cationic quaternary ammonium groups along a PVBTMAC chain can participate in forming physical crosslinks through electrostatic interactions with anionic polymers or multivalent anions. Another pathway is through host-guest chemistry, where polymers are functionalized with host molecules (like cyclodextrins) and guest molecules (like adamantane), which then form inclusion complexes that crosslink the chains. mdpi.com For example, hydrogels have been prepared from poly(N-isopropylacrylamide) microgels coated with positively charged β-cyclodextrin polymers, which are then crosslinked by adamantane-substituted dextran. mdpi.com The inherent positive charge of PVBTMAC makes it a suitable component for such multi-component, electrostatically-driven supramolecular systems.

Photo-crosslinking is a versatile method for creating hydrogels with controlled spatial and temporal precision. mdpi.com This technique uses light to initiate a polymerization reaction, typically of monomers or polymers with unsaturated double bonds, to form a stable, covalently crosslinked 3D network. mdpi.comsemanticscholar.org The vinyl group on the VBTMAC monomer makes it an ideal candidate for incorporation into photo-crosslinkable hydrogel systems.

The general process involves mixing a prepolymer (a polymer containing reactive groups), a photoinitiator, and other components into a solution. semanticscholar.org Upon exposure to light (often UV or visible), the photoinitiator generates free radicals, which initiate the polymerization and crosslinking of the reactive groups, solidifying the liquid into a hydrogel. nih.govsemanticscholar.org For instance, hydrogels based on materials like methacrylated gelatin (GelMA) and methacrylated hyaluronic acid (HAMA) are formed this way. nih.gov By incorporating VBTMAC into such formulations, a cationic or polymeric ionic hydrogel film can be produced. The resulting hydrogel would possess a stable structure with high stiffness and strength, combined with the inherent cationic properties from the quaternary ammonium groups. mdpi.com

Stimuli-responsive hydrogels can undergo significant volume changes in response to external triggers like pH, temperature, or ionic strength. mdpi.com Hydrogels containing ionic groups, such as the quaternary ammonium group in PVBTMAC, are particularly sensitive to the ionic strength (and thus osmolarity) of the surrounding solution. mdpi.com

In a low ionic strength environment (like deionized water), the fixed positive charges on the polymer network repel each other, causing the hydrogel to swell significantly to maximize the distance between them. Conversely, in a solution with high ionic strength (high osmolarity), the added salt ions shield the electrostatic repulsion between the fixed charges. This shielding effect reduces the internal osmotic pressure, causing the polymer network to collapse and the hydrogel to shrink. This behavior is a hallmark of polyelectrolyte hydrogels. Chitosan-based hydrogels, for example, exhibit swelling behavior that can be altered by ionic strength. mdpi.com PVBTMAC-based hydrogels are expected to demonstrate pronounced osmolarity-responsive behavior due to the strong, permanently charged quaternary ammonium groups.

Polymer-Clay Nanocomposites

Polymer-clay nanocomposites are hybrid materials that combine a polymer matrix with nano-dispersed clay particles. The incorporation of clay can significantly enhance the mechanical and thermal properties of the polymer. Cationic polymers like PVBTMAC are particularly effective for creating these composites with organo-modified clays.

One method for synthesizing these materials is the solution polymerization of VBTMAC in the presence of a functionalized clay. researchgate.net In a reported study, an organo-modified clay (Cloisite 20A) was first silylated to enhance its compatibility and then dispersed in a solution containing the VBTMAC monomer. researchgate.net The subsequent polymerization of VBTMAC resulted in the formation of a PVBTMAC matrix with the clay particles dispersed within it. The strong electrostatic interactions between the cationic PVBTMAC and the negatively charged surfaces of the clay platelets facilitate good dispersion and lead to the formation of an intercalated or exfoliated nanocomposite structure. The thermal stability of the resulting nanocomposite is influenced by the decomposition of the PVBTMAC, which occurs between 125 and 450°C. researchgate.net The properties of the final hybrid film depend on factors like the degree of clay dispersion, which is influenced by the nature of the clay's functionalization and its interaction with the polymer matrix. researchgate.net

Polymeric Ionic Liquids (PILs)

Polymeric ionic liquids are a class of polyelectrolytes that combine the characteristic features of ionic liquids with the mechanical and processing advantages of polymers. PILs based on poly(this compound) (PVBTAC) have garnered significant attention due to their potential in a range of applications, including as ion-exchange membranes and for gas separation.

The synthesis of PVBTAC-based PILs can be achieved through various polymerization techniques, with controlled radical polymerization methods like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization being particularly effective for producing polymers with well-defined molecular weights and architectures. acs.org The resulting homopolymers and copolymers can be further modified to tune their properties.

One of the primary applications of PVBTAC-based PILs is in the fabrication of anion exchange membranes (AEMs). These membranes are crucial components in electrochemical devices such as fuel cells and electrolyzers. By incorporating the trimethylammonium cation into the polymer backbone, these membranes facilitate the transport of anions. acs.orgmdpi.com The performance of these AEMs is highly dependent on their physicochemical properties, including ion-exchange capacity (IEC) and ionic conductivity.

For instance, a novel AEM synthesized by grafting VBTAC onto a poly(vinylidene fluoride) (PVDF) backbone exhibited varying ionic conductivities depending on the counter-ion present. acs.org The conductivity of the membrane in its OH⁻ form was significantly higher than in its Cl⁻ or HCO₃⁻ forms, highlighting the importance of the ionic environment on membrane performance. acs.org Similarly, copolymer membranes of dehydrofluorinated poly(vinylidene fluoride-co-hexafluoropropylene) with VBTAC and N-vinylimidazole have been investigated for their potential in lignin-oxidizing electrolyzers, demonstrating competitive performance with commercial membranes. mdpi.com

The properties of these AEMs can be tailored by copolymerizing VBTAC with other monomers. For example, copolymers of styrene (B11656) and vinylbenzyl chloride, after quaternization with trimethylamine (B31210), have been studied, with the membrane containing the trimethylammonium cation showing the highest ionic conductivity and water uptake. scispace.com

Table 1: Properties of this compound-Based Anion Exchange Membranes

| Membrane Composition | Ion-Exchange Capacity (meq/g) | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

|---|---|---|---|---|

| PVDF-VB-OH⁻ | - | ~0.008 | 80 | acs.org |

| PVDF-VB-HCO₃⁻ | - | ~0.003 | 80 | acs.org |

| PVDF-VB-Cl⁻ | - | ~0.0009 | 80 | acs.org |

| PVIB-10 | 1.82 | - | - | mdpi.com |

| PVIB-4 | 1.43 | - | - | mdpi.com |

| Poly(styrene-co-VBTAH) (1:2 ratio) | 0.65 | 0.007 | - | scispace.com |

Note: '-' indicates data not available in the cited source.

Furthermore, PILs derived from PVBTAC have shown promise in gas separation applications, particularly for CO₂ capture. x-mol.comrsc.org Membranes prepared from these PILs can exhibit high CO₂ permeability and selectivity. The introduction of hydroxyl groups into the polycation has been shown to enhance the interaction with CO₂ molecules, leading to improved separation performance. researchgate.net

Porous Polymer Monoliths

Porous polymer monoliths are continuous, macroporous materials that have emerged as an alternative to traditional packed-particle columns in separation science. Their interconnected porous structure allows for high flow rates at moderate back pressures, making them ideal for applications in chromatography and solid-phase extraction. nih.govmdpi.com The synthesis of these monoliths typically involves the in-situ polymerization of a monomer and a crosslinker in the presence of a porogenic solvent, which dictates the porous properties of the final material. nih.gov

This compound can be incorporated into porous polymer monoliths to introduce strong anion-exchange functionalities. For example, monoliths have been synthesized for use in solid-phase microextraction in analytical chemistry. sigmaaldrich.com The porous properties of these monoliths, such as specific surface area, pore volume, and average pore size, can be controlled by varying the polymerization conditions, including the composition of the porogenic solvent and the polymerization temperature. fao.org

The general approach to fabricating these functional monoliths involves the copolymerization of VBTAC with a crosslinking monomer, such as divinylbenzene (B73037) (DVB), within a mold or capillary. The choice of porogen is critical in creating the desired porous architecture. mdpi.com For instance, monolithic scavenger resins have been prepared by the functionalization of poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE materials. acs.orgresearchgate.net

Table 2: Characteristics of Porous Polymer Monoliths

| Monolith Composition | Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Reference |

|---|---|---|---|---|---|

| Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE | High Internal Phase Emulsion (HIPE) Polymerization | - | - | Scavenger Resins | acs.orgresearchgate.net |

| Poly(AMA-DVB-VBTA) | - | - | - | Solid-Phase Microextraction | sigmaaldrich.com |

Note: '-' indicates data not available in the cited source. AMA = a functional monomer, DVB = divinylbenzene, VBTA = (Vinylbenzyl)trimethylammonium chloride.

The surface of these monoliths can be further functionalized to enhance their performance. This can involve grafting specific polymers or attaching nanoparticles to the pore walls, allowing for the creation of materials with tailored surface chemistries for specific separation or catalytic applications. nih.gov

Polymeric Coatings and Films

Polymers derived from this compound are also utilized in the development of functional coatings and films. The cationic nature of the trimethylammonium group imparts unique properties to these materials, making them suitable for applications such as antifouling coatings and as components in multifunctional hydrogel films.

Antifouling coatings are essential for preventing the accumulation of marine organisms on submerged surfaces. Crosslinked polymeric materials based on quaternary trimethylammonium compounds have been developed and evaluated as potential antifouling coatings. nih.gov For example, water-soluble random copolymers of poly(4-vinylbenzyltrimethylammonium chloride-co-acrylic acid) have been synthesized and crosslinked to form coatings. nih.gov These coatings have demonstrated contact-killing antifouling activity and facilitate the easy removal of fouling under high-pressure water flow. nih.gov The stability and release rate of components from these coatings can be tuned by adjusting the composition of the copolymers. nih.gov

Table 3: Antifouling Coating Performance

| Coating Composition (P(VBCTMAM-co-AA20)/P(DMAm-co-GMA30) w/w) | Total Organic Carbon (TOC) Release (ppm) after 7 days in 3.5% NaCl | Total Nitrogen (TN) Release (ppm) after 7 days in 3.5% NaCl | Antifouling Efficacy | Reference |

|---|---|---|---|---|

| 60/40 | ~1.5 | ~0.4 | Effective fouling removal | nih.gov |

| 70/30 | ~1.8 | ~0.5 | Effective fouling removal | nih.gov |

| 80/20 | ~2.2 | ~0.6 | Effective fouling removal | nih.gov |

Note: P(VBCTMAM-co-AA20) = poly(4-vinylbenzyltrimethylammonium chloride-co-acrylic acid), P(DMAm-co-GMA30) = poly(N,N-dimethylacrylamide-co-glycidylmethacrylate).

In addition to coatings, PVBTAC can be used to create multifunctional polymeric films. For instance, photo-crosslinked ionic polymer hydrogel films have been prepared using VBTAC as the monomer. These films exhibit tunable mechanical and thermal properties depending on the degree of crosslinking. By exchanging the chloride anion with other anions, the hydrophobicity or hydrophilicity of the films can be altered. Furthermore, these films can be rendered fluorescent or paramagnetic and have shown antimicrobial activity against Escherichia coli.

The synthesis of these films often involves the polymerization of VBTAC with a crosslinker, such as poly(ethylene oxide) dimethacrylate, initiated by UV light. The mechanical properties, including storage modulus, and thermal stability of these films are directly influenced by the crosslinker content. researchgate.net

Advanced Characterization Techniques for P Vinylbenzyl Trimethylammonium Chloride Based Materials

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the chemical structure, confirming functionalization, and studying the interactions of VBTAC-based polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of VBTAC monomers and the characterization of the resultant polymers, poly(p-vinylbenzyl)trimethylammonium chloride (PVBTMAC).

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The successful polymerization of VBTAC is unequivocally confirmed by comparing the ¹H NMR spectra of the monomer and the polymer. A key indicator is the disappearance of the characteristic signals from the vinyl protons, which are typically found in the 5.3 to 6.0 ppm range in the monomer. nih.gov Concurrently, the spectrum of the polymer, PVBTMAC, shows the emergence of a broad backbone signal along with the distinct peaks of the aromatic and methyl protons. nih.gov

In studies of copolymers, such as those involving VBTAC and sodium p-styrenesulfonate (NaSS), ¹H NMR spectra are utilized to calculate the polymerization conversion rate. mdpi.com For block copolymers, the integrated intensities of specific proton signals, like the aromatic protons of the VBTAC unit versus the methyl protons of a chain transfer agent (CTA) end-group, can be compared to determine the degree of polymerization and molar mass. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum of PVBTMAC shows characteristic peaks corresponding to the methyl carbons of the trimethylammonium group, the methylene (B1212753) carbon of the benzyl (B1604629) group, the carbons of the aromatic ring, and the carbons of the polymer backbone. nih.gov

A data table summarizing typical NMR shifts is provided below.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Vinyl Protons (Monomer) | 5.3 - 6.8 | Not Applicable |

| Aromatic Protons | 6.5 - 7.7 | 125 - 140 |

| Benzyl Protons (-CH₂-N⁺) | ~4.4 | ~68 |

| Quaternary Ammonium (B1175870) Protons (-N⁺(CH₃)₃) | ~3.1 | ~52 |

| Polymer Backbone Protons | 1.2 - 2.5 | 40 - 46 |

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific polymer architecture.

FTIR spectroscopy is a powerful and rapid technique for identifying functional groups and confirming the chemical structure of VBTAC-based materials. For the polymer PVBTMAC, characteristic absorption bands confirm its successful synthesis. nih.gov These include bands attributed to the C=C bonds of the aromatic ring (around 1623 cm⁻¹ and 1425 cm⁻¹), a distinctive peak for the quaternary ammonium groups (around 1497 cm⁻¹), and C-H stretching from the aromatic and aliphatic components. nih.govresearchgate.net A broad band often observed around 3450 cm⁻¹ is typically due to the stretching of -OH groups from absorbed water, indicating the hygroscopic nature of the polymer. nih.gov

Attenuated Total Reflection (ATR)-FTIR: This variation of FTIR is particularly useful for analyzing the surface of materials without extensive sample preparation. nih.govsigmaaldrich.com ATR-FTIR can be used to study the surface chemistry of membranes or films made from VBTAC copolymers. nih.gov It allows for the characterization of protein adsorption on polymer surfaces or the analysis of hard, irregularly shaped polymer samples. nih.govyoutube.com The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample, providing information about a thin layer at the material's surface. sigmaaldrich.com

A data table of key FTIR absorption bands for PVBTMAC is presented below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3450 | O-H stretch (adsorbed water) |

| 3020 - 2900 | C-H stretch (aromatic and aliphatic) |

| ~1623 | C=C stretch (aromatic ring) |

| ~1497 | Quaternary ammonium group vibration |

| ~1474 | C-H bend (trimethyl group) |

| ~1425 | C=C stretch (aromatic ring) |

| ~895 | C-H bend (trimethyl group) |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and its interaction with other components.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample. For VBTAC-based materials, which contain a chromophoric phenyl group, this technique is primarily used for quantitative analysis and for studying thermoresponsive behavior.

One key application is the determination of the number-average molar mass of polymers synthesized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. nih.gov By using a chain transfer agent (CTA) that has a strong UV absorbance, the concentration of polymer chains can be calculated from the absorbance of a solution with a known mass concentration, allowing for the determination of molar mass. nih.govnih.gov

Furthermore, UV-Vis spectroscopy is employed to monitor the phase transitions of thermoresponsive polymers in solution. The cloud point temperature (Tcp), which is the temperature at which a polymer solution becomes turbid upon heating or cooling due to phase separation, can be precisely determined by monitoring the change in transmittance of light through the sample as a function of temperature. nih.gov

Fluorescence spectroscopy is a highly sensitive technique used to probe the local environment in macromolecular systems. For VBTAC-based materials, it can be applied using either intrinsic or extrinsic fluorescent probes.

Intrinsic Fluorescence: In studies involving the interaction of PVBTMAC with proteins, such as insulin (B600854), the intrinsic fluorescence of tryptophan residues within the protein can be monitored. Changes in the fluorescence emission spectrum (e.g., intensity or wavelength of maximum emission) upon complexation with the polyelectrolyte can provide information about conformational changes in the protein. In one such study, fluorescence spectroscopy revealed that insulin did not undergo significant conformational changes upon complexation with PVBTMAC. mdpi.com

Extrinsic Fluorescence: Extrinsic probes are fluorescent molecules intentionally added to the system. Pyrene (B120774) is a commonly used probe whose fluorescence emission spectrum, particularly the ratio of the first and third vibronic peaks (I₁/I₃), is highly sensitive to the polarity of its microenvironment. researchgate.net This phenomenon, known as the Ham effect, can be used to study the formation of hydrophobic microdomains in aqueous solutions of PVBTMAC and its copolymers. The benzyl groups in the polymer can create nonpolar regions where pyrene can partition, leading to a change in its fluorescence spectrum compared to its emission in pure water. This allows for the characterization of polymer association, aggregation, and interaction with surfactants or other molecules. researchgate.net

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For PVBTMAC-based materials, TGA is used to determine the onset of decomposition and the temperature ranges for different degradation steps.

A TGA thermogram of a crosslinked PVBTMAC resin shows the mass loss profile as the sample is heated. Studies on materials where poly(vinylbenzyl chloride) (PVBC), the precursor to PVBTMAC, is grafted onto other polymer films like poly(ethylene-co-tetrafluoroethylene) (ETFE), have shown that the thermal stability is influenced by the degree of grafting. An increase in the degree of grafting can lead to an increase in the decomposition temperature. The activation energy (Ea) of thermal decomposition can also be calculated from TGA data using methods like the Kissinger equation, providing further insight into the degradation kinetics. For copolymers, TGA can reveal distinct degradation steps corresponding to the different polymer components.

A data table summarizing representative thermal data is below.

| Material | Key Observation | Temperature Range (°C) | Reference |

| Poly(vinylbenzyl chloride) (PVBC) | Stable up to this temperature | ~275 | |

| iPP-g-PVBC | Degradation of grafted PVBC units | 310 - 350 | |

| Poly(4-vinylbenzyl)trimethylammonium chloride Resin | Main decomposition region | 200 - 500 |

Note: Decomposition temperatures are highly dependent on the heating rate, atmosphere, and specific composition of the material.

Morphological and Structural Analysis

The morphology and structural organization of this compound-based materials at micro and nano-scales are critical to their function. Techniques such as electron microscopy and X-ray scattering provide direct visualization and structural data.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials. scienceopen.com In the context of this compound-based materials, SEM is extensively used to analyze resins and membranes.

For instance, SEM analysis of poly(4-vinylbenzyl)trimethylammonium chloride (P(ClVBTA)) ion exchange resin is used to investigate particle shape, surface roughness (rugosity), and porosity. researchgate.netjcchems.com These surface characteristics are vital as a rougher, more porous surface provides a larger area for interaction in applications like ion exchange and adsorption. researchgate.net Studies have shown that P(ClVBTA) resin exhibits a lack of significant rugosity but some exfoliation, features that influence its capacity for removing species like vanadium and molybdenum from water. researchgate.netjcchems.com

In the field of anion exchange membranes (AEMs), SEM is used to examine both the surface and cross-sectional morphology. mdpi.comnih.gov For AEMs prepared from copolymers of (vinylbenzyl)trimethylammonium chloride, SEM images reveal how different ammonium cations can tune the membrane's morphological features. researchgate.netrsc.org The morphology, in turn, affects properties such as ionic conductivity and water uptake. researchgate.net For example, analysis of a composite AEM made of quaternized poly(vinylbenzyl chloride), polysulfone, and quaternized chitosan (B1678972) revealed its surface and internal structure, which is essential for understanding ion transport channels. nih.gov

Table 2: SEM Findings for this compound-Based Materials

| Material Type | Analyzed Feature | Observation | Source |

| P(ClVBTA) Resin | Particle shape, surface rugosity, porosity | Lack of rugosity, small exfoliation noted | researchgate.net |

| Anion Exchange Membrane | Surface and cross-sectional morphology | Morphological features are tuned by different ammonium cations | researchgate.netrsc.org |

| Composite AEM | Structure and morphology | Characterized to understand ion transport pathways | nih.gov |

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, making it ideal for visualizing the internal structure and nanoscale morphology of materials. scienceopen.comnanocomposix.com

TEM has been instrumental in visualizing nano-objects formed by poly[(vinylbenzyl) trimethylammonium chloride] (PVBTMAC) acting as a stabilizer in polymerization-induced self-assembly (PISA). researchgate.net These studies show that a spectrum of morphologies, including spheres, worms, and vesicles, can be obtained by adjusting the ionic strength of the reaction mixture. researchgate.net TEM is also used to visualize polyplexes, which are complexes of polymers and DNA. For copolymers based on poly(vinyl benzyl trimethylammonium chloride), TEM has shown these polyplexes to be in the size range of 80–300 nm. acs.orgnih.gov

Cryogenic TEM (Cryo-TEM) is a specialized form of TEM where samples are rapidly frozen in liquid ethane, preserving their native, hydrated structures. researchgate.net This is particularly crucial for studying soft matter like polymer micelles and vesicles in solution. researchgate.netumass.edu Cryo-TEM has been used to study complexes of POEGMA-b-PVBTMAC copolymers with magnetic nanoparticles and DNA. mdpi.com These experiments revealed that the electrostatic complexation of the copolymer with hydrophilic magnetic nanoparticles generates spherically-shaped structures. mdpi.com Further complexation with DNA led to the aggregation of these nanoparticles within the polymer matrix, a detail only observable through the high-resolution, preserved-state imaging of Cryo-TEM. mdpi.com The technique has also been used to study copolymer/insulin complexes, revealing the presence of aggregates and threadlike structures. researchgate.net

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the crystallographic structure of materials. scienceopen.com It provides information on the crystalline phases, lattice parameters, and degree of crystallinity.

In the study of materials containing this compound, XRD is used to characterize their structural properties. For example, XRD profiles were measured for magnetopolyplexes composed of a POEGMA-b-PVBTMAC copolymer, CoFe₂O₄ nanoparticles, and DNA to understand the arrangement of the components. mdpi.com XRD is also a standard method for characterizing hybrid sorbents and polymeric membranes to assess their crystalline or amorphous nature, which has significant implications for their mechanical and transport properties. scienceopen.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) is an analytical technique that provides information about nanoscale structural features, typically in the range of 1 to 100 nm. It is particularly useful for characterizing the size, shape, and distribution of nanoparticles, pores, and microphase-separated domains in materials. scienceopen.com

For block copolymers such as polystyrene-b-poly(vinyl benzyl trimethylammonium) (PS-b-[PVBTMA]), SAXS is employed to determine the morphology of membranes under various humidity and temperature conditions. umass.edu The scattering patterns reveal how the different polymer blocks arrange themselves into ordered structures (e.g., lamellae, cylinders, or spheres), which is fundamental to the material's performance as an anion exchange membrane. umass.edu SAXS can also provide data on particle and pore size distribution within polymeric membranes. scienceopen.com In the context of hydrogels, SAXS analysis can elucidate the distribution and size of nanocrystalline domains within the polymer network, which affects the material's mechanical properties. researchgate.net

Solution-State Characterization

Understanding the behavior of this compound-based polymers in solution is critical for many applications. A variety of techniques are used to probe their size, charge, and interaction with other molecules.

Light scattering techniques are cornerstones of solution-state analysis. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius (Rₕ) and size distribution of polymers and their assemblies in solution. For example, DLS studies on POEGMA-b-PVBTMAC copolymers in aqueous NaCl solutions showed how size distribution is affected by salt concentration. mdpi.com Static Light Scattering (SLS) can determine the weight-average molecular weight (Mw) and the radius of gyration (Rg) of polymers. mdpi.com Electrophoretic Light Scattering (ELS) measures the zeta potential, providing information about the surface charge of particles. The zeta potential of POEGMA-b-PVBTMAC copolymers was found to be strongly positive, as expected from the cationic PVBTMAC block. mdpi.com

These techniques have been applied to study the complexation of PVBTMAC-based polymers with biological molecules. The formation of complexes between PVBTMAC copolymers and DNA was investigated using a combination of light scattering, zeta potential measurements, and ethidium (B1194527) bromide fluorescence quenching. acs.orgnih.gov Similarly, the co-assembly of a PVBTMAC homopolymer with insulin was analyzed by DLS, SLS, and ELS, revealing a significant aggregation tendency and the formation of nanocarriers with a strong positive surface charge. mdpi.com

Other important solution properties include viscosity and retention capacity. The viscosity of terpolymers containing (vinylbenzyl) trimethylammonium chloride was found to be directly correlated with their molecular weight and synthesis conditions. researchgate.net Ultrafiltration techniques have been used to determine the maximum retention capacity of poly[(4-vinylbenzyl) trimethylammonium chloride] for certain molecules. mdpi.com

Table 3: Solution-State Characterization of PVBTMAC-Based Materials

| Technique | Property Measured | Application Example | Source |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rₕ), Size Distribution | Studying size of copolymer/DNA polyplexes (80-300 nm) | acs.orgnih.gov |